molecular formula C21H17ClN4O3 B2837403 6-(3-chlorophenyl)-2-(2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one CAS No. 1112439-82-3

6-(3-chlorophenyl)-2-(2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one

Cat. No. B2837403
CAS RN: 1112439-82-3
M. Wt: 408.84
InChI Key: MFAZHJMSVJSNDL-UHFFFAOYSA-N
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Description

6-(3-chlorophenyl)-2-(2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H17ClN4O3 and its molecular weight is 408.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Pyridazine derivatives have been explored for their antimicrobial activities. For instance, compounds synthesized from 4-carboxyhydrazide-5,6-diphenyl-3(2H)-pyridazinone demonstrated potential in targeting various pathogenic strains, indicating their usefulness in developing antimicrobial agents (Seada et al., 1989).

Anticancer and Antimicrobial Agents

Recent studies have produced pyridazine derivatives with significant anticancer activity. For example, 1,3-oxazole clubbed pyridyl-pyrazolines have been evaluated against a panel of 60 cancer cell lines, revealing some compounds with notable potency (Katariya et al., 2021). These findings support the exploration of pyridazine derivatives as candidates for cancer therapy.

Antioxidant Properties

The antioxidant capacity of pyridazine derivatives has also been investigated, demonstrating their potential in mitigating oxidative stress. This property is vital for compounds that could be used in treating diseases where oxidative damage is a significant factor (Kamble et al., 2015).

Heterocyclic Compound Synthesis

The chemical structure of pyridazine derivatives allows for the synthesis of a variety of heterocyclic compounds, showcasing their utility in organic chemistry and drug development. Their reactivity and ability to form diverse structures make them valuable tools in synthesizing new pharmacologically active compounds (Sallam et al., 2021).

properties

IUPAC Name

6-(3-chlorophenyl)-2-[2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-28-18-8-3-2-7-16(18)21-23-19(29-25-21)11-12-26-20(27)10-9-17(24-26)14-5-4-6-15(22)13-14/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAZHJMSVJSNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-chlorophenyl)-2-(2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one

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